molecular formula C6H15NS B3265225 4-(Ethylsulfanyl)butan-2-amine CAS No. 402928-09-0

4-(Ethylsulfanyl)butan-2-amine

Cat. No.: B3265225
CAS No.: 402928-09-0
M. Wt: 133.26 g/mol
InChI Key: RGUYXDCADZIQEO-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)butan-2-amine is a secondary amine with a butan-2-amine backbone substituted at the 4-position by an ethylsulfanyl (ethylthio, –SC₂H₅) group. Its molecular formula is C₆H₁₅NS, and it is structurally characterized by moderate lipophilicity due to the thioether moiety.

Properties

IUPAC Name

4-ethylsulfanylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS/c1-3-8-5-4-6(2)7/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUYXDCADZIQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfanyl)butan-2-amine typically involves the reaction of butan-2-amine with ethylsulfanyl reagents under controlled conditions. One common method is the reductive amination of butan-2-one with ethylsulfanyl compounds using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amines.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH3CN, NaBH(OAc)3

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary amines

    Substitution: N-substituted amines

Scientific Research Applications

4-(Ethylsulfanyl)butan-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(ethylsulfanyl)butan-2-amine with key analogs, highlighting differences in substituents, molecular weight, and physical properties:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications Evidence Source
This compound C₆H₁₅NS 135.26 g/mol Ethylthio (–SC₂H₅) Higher lipophilicity vs. methyl analogs; potential API intermediate Derived from
4-(Methylsulfanyl)butan-2-amine C₅H₁₃NS 121.24 g/mol Methylthio (–SCH₃) Lower lipophilicity; collision cross-section studied via mass spectrometry
4-(Furan-2-yl)butan-2-amine C₈H₁₃NO 139.20 g/mol Furan heterocycle Liquid at RT; polar due to oxygen atom; research applications
4-(1H-Indol-3-yl)butan-2-amine C₁₂H₁₆N₂ 188.27 g/mol Indole aromatic system Solid at RT; likely bioactive (e.g., neurotransmitter analogs)
4-(2,6-Difluorophenyl)butan-2-amine hydrochloride C₁₀H₁₄ClF₂N 221.67 g/mol Fluorinated phenyl Pharmaceutical impurity; high purity (≥97%)
Key Observations:
  • Polarity: Replacement of the thioether with a furan ring (as in 4-(furan-2-yl)butan-2-amine) introduces polarity due to the oxygen atom, affecting solubility and reactivity . Aromaticity: Indole and fluorophenyl substituents (e.g., in 4-(1H-Indol-3-yl)butan-2-amine) confer aromaticity, which is critical for binding to biological targets such as serotonin receptors .
  • Molecular Weight Trends :

    • Increasing molecular weight correlates with substituent complexity (e.g., indole > furan > thioalkyl).

Biological Activity

Overview

4-(Ethylsulfanyl)butan-2-amine, a compound characterized by its ethylsulfanyl group, has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C6H15N1S1
  • IUPAC Name : this compound

This compound features a butanamine backbone with an ethylsulfanyl substituent, which may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antidepressant Activity : Some studies suggest that analogs can influence serotonin levels, providing potential antidepressant effects.
  • Neuroprotective Effects : The modulation of oxidative stress pathways may confer neuroprotective properties, making these compounds candidates for further investigation in neurodegenerative diseases.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory activities through the inhibition of pro-inflammatory cytokines.

Case Study 1: Neuropharmacological Assessment

A study exploring the neuropharmacological effects of related compounds found that they significantly increased serotonin levels in animal models. This suggests potential antidepressant properties for this compound as well.

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction of sulfanyl-containing compounds with cytochrome P450 enzymes revealed that these compounds could alter the metabolism of various drugs. This interaction highlights the importance of further studies on this compound's role in drug metabolism and pharmacokinetics .

Data Tables

Biological Activity Effect References
AntidepressantIncreased serotonin levels
NeuroprotectiveReduced oxidative stress
Anti-inflammatoryInhibition of cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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